molecular formula C10H12Si B096566 (Dimethylphenylsilyl)acetylene CAS No. 17156-64-8

(Dimethylphenylsilyl)acetylene

Cat. No. B096566
CAS RN: 17156-64-8
M. Wt: 160.29 g/mol
InChI Key: SSEAMHJAEFEPPK-UHFFFAOYSA-N
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Description

(Dimethylphenylsilyl)acetylene is a compound that features a silicon atom bonded to two methyl groups and a phenyl group, with the silicon also connected to an acetylenic (ethynyl) group. This structure is part of a broader class of organosilicon compounds that are of interest due to their utility in various chemical reactions and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of (dimethylphenylsilyl)acetylene derivatives can be achieved through various methods. One approach involves the radical addition of organosilanes to acetylenes. For example, triethylborane can induce the addition of tris(trimethylsilyl)silane to acetylenes, resulting in compounds such as (Z)-1-tris(trimethylsilyl)silyl-1-dodecene with high yield and stereoselectivity . This method demonstrates the potential for creating (dimethylphenylsilyl)acetylene through similar radical addition reactions.

Molecular Structure Analysis

The molecular structure of related silylacetylene compounds can be quite complex. For instance, the crystalline complex of triphenylsilylacetylene with triphenylphosphineoxide exhibits short C–H···O hydrogen bonds, which are among the shortest reported for acetylenic donors . This suggests that (dimethylphenylsilyl)acetylene could also form strong intermolecular interactions due to the acetylenic hydrogen.

Chemical Reactions Analysis

(Dimethylphenylsilyl)acetylene and its analogs participate in various chemical reactions. For example, the reaction of acetylenecarboxylic acid with amines can lead to products where a methoxycarbonylmethylene group is a common structural element, indicating the potential reactivity of the acetylenic group in (dimethylphenylsilyl)acetylene . Additionally, the cycloaddition of S-α-(dimethylphenylsilyl)benzyl acylates with acetylenic dipolarophiles can yield thiophene derivatives, showcasing the versatility of silyl-acetylene compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (dimethylphenylsilyl)acetylene derivatives can be inferred from related compounds. For instance, the electrochemical silylation of phenylacetylene can lead to silylated ethynyl and ethenyl derivatives, which suggests that (dimethylphenylsilyl)acetylene could undergo similar electrochemical transformations . The hydrosilylation of unsaturated compounds with 5-dimethylsilylfurfural diethyl acetal also indicates that (dimethylphenylsilyl)acetylene could react with unsaturated compounds to form various adducts .

Scientific Research Applications

  • Transition-Metal Catalyzed Reactions : (Dimethylphenylsilyl)acetylene undergoes effective transition-metal catalyzed silylzincation and silylalumination, providing vinylsilanes with high stereo- and regioselectivities (Wakamatsu et al., 1986).

  • Silylcupration of Acetylenes : This compound reacts with hex-1-yne, propyne, acetylene itself, phenylacetylene, and hex-3-yne to give products of syn addition of the dimethylphenylsilyl group and the copper, leading to vinylsilanes (Fleming, Newton, & Roessler, 1981).

  • Radical Addition in Organic Synthesis : It's used in radical addition reactions, such as triethylborane induced radical addition to acetylenes, showing effectiveness in hydrosilylation (Miura, Oshima, & Utimoto, 1993).

  • Reactivity in Hydrotrioxides Formation : Involved in the preparation and characterization of dimethylphenylsilyl hydrotrioxides, indicating potential in studying reactive intermediates (Plesničar, Cerkovnik, Koller, & Kovač, 1991).

  • Electrochemical Silylation : Useful in electrochemical silylation of phenylacetylene, yielding various silylated ethynyl and ethenyl derivatives (Jouikov & Salaheev, 1996).

  • Synthesis of Thiophene Derivatives : Employed in the synthesis of thiophene derivatives through cycloaddition reactions, showing versatility in organic synthesis (Komatsu et al., 2002).

  • Polymerization : It's used in the polymerization of acetylenes, such as the synthesis of high molecular weight polymers from o-(Dimethylphenylsilyl)phenylacetylene (Masuda, Katahira, Tsuchihara, & Higashimura, 1992).

  • Infrared Studies of Acetylene Dimer : Its involvement in studies of acetylene dimer, providing insights into molecular interactions and structures (Prichard, Nandi, & Muenter, 1988).

  • Impact on Soot Formation : Studied for its effect on the formation of soot and gas products when mixed with acetylene under different conditions (Esarte, Millera, Bilbao, & Alzueta, 2010).

  • Synthesis of Aryl- and Vinyl-Substituted Derivatives : Useful in converting acetylene into aryl- and vinyl-substituted derivatives in the presence of nickel or palladium complexes (Cassar, 1975).

Safety And Hazards

(Dimethylphenylsilyl)acetylene is classified as a flammable liquid (Category 3), according to the GHS classification . Its hazard statements include H226, which indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking .

properties

IUPAC Name

ethynyl-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEAMHJAEFEPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C#C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399112
Record name (Dimethylphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylphenylsilyl)acetylene

CAS RN

17156-64-8
Record name (Dimethylphenylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
TJ Barton, BL Groh - Organometallics, 1985 - ACS Publications
the resulting diradical 14. Such a diradical process is believed to be operative in the thermal interconversion of aliene and propyne. 9 We note that this process predicts that half (…
Number of citations: 45 pubs.acs.org
A Naka, M Ishikawa - Organometallics, 2000 - ACS Publications
The cothermolysis of pivaloyl- and adamantoyltris(trimethylsilyl)silane with bis(trimethylsilyl)acetylene, bis(dimethylphenylsilyl)acetylene, and bis(methyldiphenylsilyl)acetylene afforded …
Number of citations: 29 pubs.acs.org
P Żak, M Bołt, M Kubicki, C Pietraszuk - Dalton transactions, 2018 - pubs.rsc.org
Platinum complexes bearing bulky N-heterocyclic carbene (NHC) ligands, ie, [Pt(IPr*)(dvtms)] (where, IPr* = 1,3-bis{2,6-bis(diphenylmethyl)-4-methylphenyl}imidazol-2-ylidene) and [Pt(…
Number of citations: 43 pubs.rsc.org
Y Goto, M Shiosaki, T Hanamoto, M Yoshida… - Colloid and Polymer …, 2013 - Springer
Fluoro(silyl)acetylenes, which were prepared by reaction of 1,1-difluoroethylene with silyl chlorides, reacted with triethylamine to give dark-brown colored polyfluoro(silyl)acetylene …
Number of citations: 1 link.springer.com
K Miura, K Oshima, K Utimoto - Bulletin of the Chemical Society of …, 1993 - journal.csj.jp
Triethylborane induced radical addition of various organosilanes (R 3 SiH) to acetylenes has been studied. Among them, tris(trimethylsilyl)silane (TTMSS) proved to be the best reagent …
Number of citations: 53 www.journal.csj.jp
S Dasgupta, T Rivas, MP Watson - … Chemie International Edition, 2015 - Wiley Online Library
An enantioselective, copper(I)‐catalyzed addition of terminal alkynes to isochroman ketals to set diaryl, tetrasubstituted stereocenters has been developed. The success of this reaction …
Number of citations: 61 onlinelibrary.wiley.com
B Powała, M Kubicki, G Spólnik, W Danikiewicz… - Journal of …, 2014 - Elsevier
First generation Grubbs catalyst [RuCl 2 (PCy 3 ) 2 (double bondCHPh)] and related complexes of a general formula [RuCl 2 (PCy 3 ) 2 (double bondCHR)], where R is an aromatic or …
Number of citations: 7 www.sciencedirect.com
M Ishikawa, A Naka, J Ohshita - Asian Journal of Organic …, 2015 - Wiley Online Library
The synthesis and reactions of silacyclopropenes are summarized. Addition of silylenes to acetylenes and photochemical isomerization of alkynyldisilanes are known as two major …
Number of citations: 15 onlinelibrary.wiley.com
D Kossowska, K Park, JY Park, C Lim… - The Journal of …, 2019 - ACS Publications
Developing infrared (IR) probes is of great interest in biomolecular imaging and spectroscopy. We report our attempt to improve the IR properties of alkyne-derivatized compounds. The …
Number of citations: 16 pubs.acs.org
A Naka, M Ishikawa - Journal of Synthetic Organic Chemistry, Japan, 2003 - jstage.jst.go.jp
We have found that the thermolysis of acylpolysilanes [pivaloyl-, adamantoyl-, benzoyl-and mesitoyltris (trimethylsily1) silane] offers a convenient route to the synthesis of various types …
Number of citations: 3 www.jstage.jst.go.jp

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